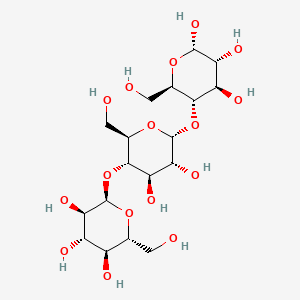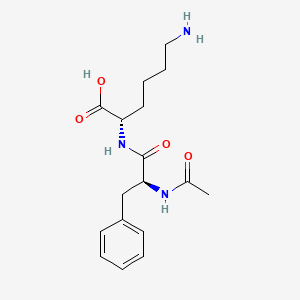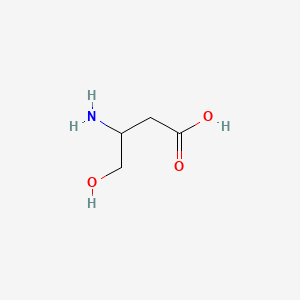
2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Overview
Description
“2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-” is a chemical compound with the CAS Number: 18940-21-1. It has a molecular weight of 215.3 and its IUPAC name is 3-anilino-5,5-dimethyl-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 . This indicates that the molecule contains a total of 31 bonds, including 13 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 six-membered ring, and 1 ketone .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties specific to “2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-” are not provided in the search results.Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the Mannich reaction, a type of amino-alkylation reaction that involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and an amine .
- Method of Application : The Mannich reaction of the title compound with morpholine, piperidine or piperazine and formalin affords the Mannich bases . When the compound is subjected to a double Mannich reaction using ethylenediamine it afforded the 3.3’-ethylenebis-(hexahydro-7,7-dimethyl-l-phenylquinazolin-5(6H)-one) (6) .
- Results or Outcomes : The Mannich bases of 5,5-dimethyl-3-phenylamino-2-cyclohexen-l-one could conceivably function as intermediates for the synthesis of some condensed heterocycles having a pyrimido or azepino nucleus .
- Scientific Field : Organic Chemistry
- Application Summary : The compound may be used for trapping the o-quinone methide intermediate, formed during the photolysis of the quinones .
- Method of Application : The specific method of application is not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Mannich Reaction
Trapping o-quinone methide intermediate
Safety And Hazards
properties
IUPAC Name |
3-anilino-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHRRTOWVCDHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172351 | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
CAS RN |
18940-21-1 | |
| Record name | 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



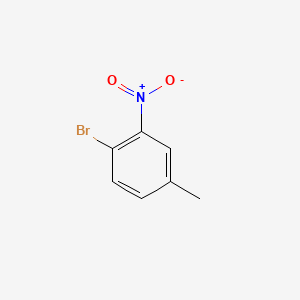
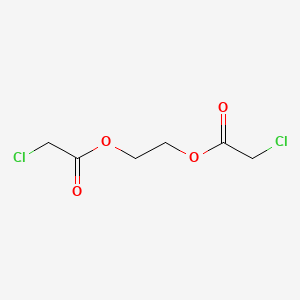


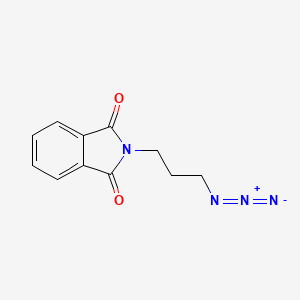

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

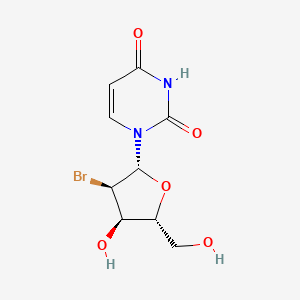
![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

